Canagliflozin Related Impurity 10
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development and Manufacturing
Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in an API or finished drug product. numberanalytics.comyoutube.com This process is a critical component of drug development for several reasons. Primarily, it ensures the safety and efficacy of the pharmaceutical product, as impurities can potentially exhibit their own pharmacological or toxicological effects. youtube.comgmp-compliance.orgslideshare.net
The identification and control of impurities provide valuable insights into the API manufacturing process, helping to optimize synthetic routes and improve purification methods. gmp-compliance.org By understanding the impurity profile, manufacturers can establish appropriate control strategies and specifications to ensure product quality and consistency from batch to batch. numberanalytics.comyoutube.com This comprehensive analysis is not merely a quality control measure but a mandatory requirement by global regulatory agencies for the approval and marketing of new drugs. numberanalytics.comslideshare.net
Overview of Canagliflozin (B192856) Synthesis and Pharmaceutical Significance
Canagliflozin is an orally administered medication used to improve glycemic control in adults with type 2 diabetes mellitus. nih.govpharmaffiliates.com It belongs to a class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors. aiu.edu.sychemdad.com By inhibiting SGLT2 in the kidneys, Canagliflozin reduces the reabsorption of glucose from the bloodstream and increases its excretion in the urine, thereby lowering blood glucose levels. aiu.edu.sychemdad.com
The synthesis of Canagliflozin is a complex multi-step process. researchgate.netnih.govthieme-connect.com Like any synthetic API, the manufacturing process of Canagliflozin can generate various impurities. These can originate from starting materials, intermediates, by-products of side reactions, or the degradation of the drug substance itself during manufacturing or storage. researchgate.netgoogle.com One such identified impurity is Canagliflozin Related Impurity 10, which has been described as a ring-opening impurity, suggesting it may form via degradation. pharmaffiliates.com
Classification of Pharmaceutical Impurities
The International Council for Harmonisation (ICH) provides a standardized classification for impurities in new drug substances. rroij.combiomedres.us This framework categorizes impurities into three main types:
Organic Impurities: These are often process-related or drug-related. They can arise during the manufacturing process or storage of the drug substance. rroij.combiomedres.us Examples include starting materials, by-products, intermediates, degradation products, and reagents. jpionline.org this compound falls into this category as a degradation product.
Inorganic Impurities: These impurities typically derive from the manufacturing process and are often known and identified. biomedres.usbiomedres.us They can include reagents, ligands, catalysts, heavy metals or other residual metals, and inorganic salts. biomedres.us
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification of the API that are not completely removed by manufacturing practices. rroij.comeuropa.eu The ICH Q3C guideline classifies these solvents based on their toxicity risk. jpionline.org
Regulatory Frameworks and Guidelines for Impurity Control
A robust regulatory framework governs the control of impurities in pharmaceutical products to ensure patient safety. The International Council for Harmonisation (ICH) has established key guidelines that are adopted by major regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). numberanalytics.comeuropa.eu
The primary guidelines for impurities in new drug substances and products are:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of organic and inorganic impurities in new APIs. jpionline.orgich.orggmp-compliance.org It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. jpionline.orgfda.gov
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients in the final formulation. youtube.comgmp-compliance.orgeuropa.eu
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses impurities that have the potential to cause genetic mutations and cancer, establishing stringent control measures. jpionline.org
These guidelines mandate that any impurity present above a certain threshold must be reported, identified (its structure determined), and qualified (its biological safety established). ich.orgikev.org
Detailed Findings on this compound
This compound is an identified organic impurity associated with the API Canagliflozin. Its control is essential for ensuring the quality and safety of the final drug product.
Chemical Identity: The chemical structure and identity of Canagliflozin and its related impurity 10 are detailed below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Canagliflozin | 842133-18-0 | C₂₄H₂₅FO₅S | 444.5 |
| This compound | 1799552-91-2 | C₂₄H₂₅FO₆S | 460.52 |
Data sourced from multiple providers. pharmaffiliates.compharmaffiliates.com
This impurity is also known by its chemical name, (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one, and is referred to as a "Canagliflozin Ring Opening Impurity". pharmaffiliates.com This nomenclature suggests that the impurity is formed through the cleavage of the pyranose ring of the glucose moiety in the Canagliflozin molecule.
Analytical Characterization: The detection and quantification of impurities require sophisticated analytical techniques. The impurity profiling of pharmaceuticals commonly employs a range of methods to separate and identify these trace components. numberanalytics.comrroij.com
| Analytical Technique | Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | A primary technique for separating and quantifying impurities due to its high sensitivity and selectivity. numberanalytics.combiomedres.us |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful hyphenated technique used to identify impurities by providing molecular weight and structural information. aiu.edu.sybiomedres.usbiomedres.us |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of unknown impurities. numberanalytics.combiomedres.us |
| Gas Chromatography (GC) | Primarily used for the analysis of volatile organic impurities and residual solvents. numberanalytics.combiomedres.us |
Information compiled from various analytical research sources. numberanalytics.comaiu.edu.syrroij.combiomedres.usbiomedres.us
The analysis of Canagliflozin and its impurities often utilizes reverse-phase HPLC with UV detection. aiu.edu.sy More advanced methods like Ultra-Performance Convergence Chromatography (UPC²) have also been applied to achieve faster and more efficient separation of isomeric impurities. lcms.cz The structural confirmation of impurities like Impurity 10 would typically involve isolation followed by characterization using techniques such as mass spectrometry and 2D NMR. researchgate.net
Regulatory Thresholds for Control: The control of impurities like this compound is dictated by the thresholds set in ICH guidelines. These thresholds are based on the maximum daily dose of the drug and determine the level at which an impurity must be reported, identified, and qualified.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | ≥ 0.05% | ≥ 0.03% |
| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
Based on ICH Q3A(R2) and Q3B(R2) guidelines. youtube.comich.orgfda.gov
For an impurity like this compound, its level in the final API must be controlled to be within these established limits to ensure the product's quality and safety. If the level exceeds the identification threshold, its structure must be confirmed. If it exceeds the qualification threshold, its safety must be demonstrated through appropriate toxicological studies. ich.org
Properties
CAS No. |
1799552-91-2 |
|---|---|
Molecular Formula |
C24H25FO6S |
Molecular Weight |
460.53 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
β-D-Glucopyranose, 1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]- |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for identifying and quantifying Canagliflozin Related Impurity 10 in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is the standard method, validated per International Council for Harmonisation (ICH) guidelines (Q2(R1)). For robust quantification, mass spectrometry (LC-MS) can enhance specificity, particularly for low-abundance impurities. Detailed experimental protocols should include column type (e.g., C18), mobile phase composition (e.g., acetonitrile-phosphate buffer), and gradient elution parameters. Validation parameters (linearity, precision, accuracy, LOD/LOQ) must align with regulatory standards to ensure reproducibility .
Q. How is this compound formed during synthesis, and what are its structural characteristics?
- Methodological Answer : Impurity 10 is likely a process-related byproduct formed during oxidation or incomplete purification steps. Structural elucidation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical. For example, hydroperoxide impurities (as noted in a synthesis patent) may arise from reactive intermediates during the manufacturing process. Comparative analysis with reference standards and forced degradation studies (e.g., exposure to heat, light, or peroxides) can confirm its origin .
Q. What regulatory guidelines govern the control of this compound in drug development?
- Methodological Answer : ICH Q3A/B guidelines mandate impurity profiling, setting thresholds for identification (0.10%) and qualification (0.15%) based on maximum daily dose. Stability studies under ICH Q1A(R2) conditions (e.g., 40°C/75% RH) are required to monitor impurity levels over time. Analytical method validation must comply with ICH Q2(R1) to ensure reliability across batches .
Advanced Research Questions
Q. What in vitro or in vivo models are suitable for assessing the pharmacological impact of this compound?
- Methodological Answer : Renal proximal tubule cell lines (e.g., HK-2) can evaluate impurity-induced cytotoxicity or oxidative stress. For mechanistic studies, rodent models of diabetic nephropathy (e.g., db/db mice) treated with impurity-spiked canagliflozin can assess renal function (eGFR, albuminuria) and histopathological changes. Biomarker panels (e.g., TNF-α, TGF-β1) from clinical trials may provide translational insights .
Q. Does the presence of Impurity 10 alter the renal or cardiovascular outcomes observed in canagliflozin clinical trials?
- Methodological Answer : While clinical trials (e.g., CREDENCE, CANVAS) demonstrated canagliflozin’s renoprotective effects (30% reduction in renal failure risk), impurities like #10 are typically controlled to <0.15% and thus unlikely to affect outcomes. However, accelerated stability studies mimicking long-term storage can model impurity accumulation. Pharmacovigilance databases should be monitored for unexpected adverse events linked to batch-specific impurity profiles .
Q. How can advanced omics technologies elucidate the molecular interactions of this compound?
- Methodological Answer : Proteomic and metabolomic profiling (e.g., LC-MS/MS) of renal tissues exposed to Impurity 10 can identify dysregulated pathways (e.g., fibrosis, inflammation). Network pharmacology models integrating transcriptomic data may predict off-target effects, such as interference with SGLT2-independent pathways. Validated biomarkers (e.g., NGAL, KIM-1) from clinical cohorts can cross-validate findings .
Q. What strategies minimize the formation of this compound during scale-up synthesis?
- Methodological Answer : Process optimization includes:
- Reaction parameter control : Lowering temperature during oxidation steps to reduce side reactions.
- Purification techniques : Using preparative chromatography or recrystallization to isolate the impurity.
- Real-time monitoring : PAT (Process Analytical Technology) tools like inline Raman spectroscopy to track impurity levels dynamically.
Patent data suggests that minimizing hydroperoxide contamination during synthesis is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
